molecular formula C18H22N4O4S B6641667 Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B6641667
M. Wt: 390.5 g/mol
InChI Key: ZDBHKDIEVYQSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile in animal models. However, further studies are needed to determine its potential side effects in humans. The compound has been shown to exhibit significant anti-inflammatory activity, with the ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is its potential as a novel anticancer and anti-inflammatory agent. However, the compound's low solubility in water and organic solvents may limit its use in certain experimental setups. Further studies are needed to optimize the compound's formulation and delivery methods.

Future Directions

Future research on Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate could focus on its potential applications in other fields, such as agriculture and environmental science. The compound's ability to inhibit the growth of certain plant pathogens and its low toxicity profile make it a promising candidate for the development of eco-friendly pesticides. Additionally, the compound's anti-inflammatory activity could be further explored for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate can be synthesized by a multistep process involving the reaction of cyclohexanecarboxylic acid with thionyl chloride, followed by the reaction with 4-ethyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol, and finally, the reaction with ethyl chloroacetate. The reaction yields a white solid with a melting point of 120-122°C.

Scientific Research Applications

Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models.

properties

IUPAC Name

cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-2-21-17(13-8-10-14(11-9-13)22(24)25)19-20-18(21)27-12-16(23)26-15-6-4-3-5-7-15/h8-11,15H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHKDIEVYQSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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